5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole
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Overview
Description
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a butadienyl group and a chlorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole can be achieved through several methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling of olefins and β-bromostyrenes is employed . This method provides good yields and allows for the formation of the desired conjugated diene structure.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the oxazole ring and chlorophenyl group.
(E)-Buta-1,3-dien-1-ylbenzene: Similar diene structure but different substituents.
Uniqueness
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole is unique due to the presence of the oxazole ring and the chlorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10ClNO |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H10ClNO/c1-2-3-4-12-9-13(15-16-12)10-5-7-11(14)8-6-10/h2-9H,1H2/b4-3+ |
InChI Key |
UGVKOKJKLBFYRK-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C=CC=CC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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